molecular formula C12H16N4O3S B259209 5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Cat. No. B259209
M. Wt: 296.35 g/mol
InChI Key: GLEHCGGECQRJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-3 and is a sulfonamide derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of IMB-3 involves its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
IMB-3 has been shown to have various biochemical and physiological effects in scientific studies. It has been found to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can result in a decrease in the acidity of the body, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMB-3 in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This selectivity can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using IMB-3 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of IMB-3. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the potential applications of IMB-3 in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the potential toxicity of IMB-3 and its effects on various physiological processes is an important future direction.

Synthesis Methods

The synthesis of IMB-3 involves a multi-step process that includes the reaction of 2-bromo-5-isopropylphenol with sodium methoxide to produce the corresponding methoxy derivative. This intermediate compound is then reacted with 1H-[1,2,4]triazole-3-amine to produce the final product, IMB-3.

Scientific Research Applications

IMB-3 has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.

properties

Product Name

5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

2-methoxy-5-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C12H16N4O3S/c1-8(2)9-4-5-10(19-3)11(6-9)20(17,18)16-12-13-7-14-15-12/h4-8H,1-3H3,(H2,13,14,15,16)

InChI Key

GLEHCGGECQRJGC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2

solubility

26.7 [ug/mL]

Origin of Product

United States

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